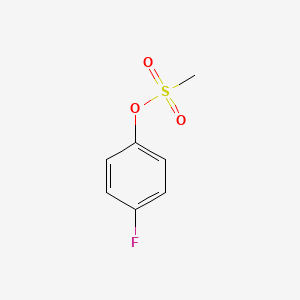

4-Fluorophenyl methanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluorophenyl methanesulfonate (4-FMS) is an organofluorine compound that is used in a variety of scientific research applications. It is commonly used in the synthesis of organic compounds, as well as in biochemical and physiological experiments. 4-FMS is a versatile compound that can be used to create a range of compounds, from small molecules to larger, more complex compounds. Furthermore, it has been used in a variety of biochemical and physiological studies, as well as in drug development.

Applications De Recherche Scientifique

Synthesis of Pharmaceutical Compounds

4-Fluorophenyl methanesulfonate: is widely used in the synthesis of various pharmaceutical compounds due to its ability to act as a fluorinating agent . It introduces a fluorine atom into the molecular structure, which can significantly alter the biological activity of the compound. For example, it’s used in the synthesis of antileishmanial agents , where the fluorine atom can improve the efficacy and selectivity of the drug .

Mécanisme D'action

Target of Action

4-Fluorophenyl methanesulfonate is a key component of the drug Safinamide . The primary targets of Safinamide are monoamine oxidase B (MAO-B), voltage-dependent Na+ channels, Ca2+ channels, and glutamate .

Mode of Action

Safinamide, which contains 4-Fluorophenyl methanesulfonate, acts by inhibiting MAO-B and reducing glutamate release . It also modulates Ca2+ channels and blocks voltage-dependent Na+ channels . This broad spectrum of action corresponds to the multiple heterogeneous alterations of brain neurochemistry in Parkinson’s disease .

Biochemical Pathways

The biochemical pathways affected by Safinamide are primarily related to the neurotransmitter systems disrupted in Parkinson’s disease . By inhibiting MAO-B, Safinamide prevents the breakdown of dopamine, thereby increasing its availability . The inhibition of glutamate release, modulation of Ca2+ channels, and blockage of voltage-dependent Na+ channels further contribute to its therapeutic effects .

Pharmacokinetics

Safinamide is administered once daily at oral doses of 50–100 mg . It is well-tolerated and safe . The pharmacokinetics of Safinamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, contribute to its bioavailability and therapeutic efficacy .

Result of Action

The result of Safinamide’s action is the amelioration of motor symptoms in patients with Parkinson’s disease . This is achieved through the enhancement of dopaminergic function and inhibition of excessive glutamate release .

Propriétés

IUPAC Name |

(4-fluorophenyl) methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO3S/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERGNBBIBYFCRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2907099.png)

![3-[5-[(E)-[3-(4-Methylphenyl)-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B2907101.png)

![3-(2-Chlorophenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2907103.png)

![N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(4-chlorophenyl)carbamoyl]amino)(tert-butoxy)formamide](/img/structure/B2907104.png)

![Ethyl 2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2907106.png)

![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2907110.png)

![2-Methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2907117.png)